molecular formula C14H11FO B7866995 3-(4-Fluoro-2-methylphenyl)benzaldehyde

3-(4-Fluoro-2-methylphenyl)benzaldehyde

Cat. No.: B7866995
M. Wt: 214.23 g/mol
InChI Key: QPDFTFWHASIALF-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)benzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the para position and a methyl group at the ortho position on the pendant phenyl ring. This compound belongs to a broader class of benzaldehyde derivatives known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-7-13(15)5-6-14(10)12-4-2-3-11(8-12)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFTFWHASIALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)benzaldehyde typically involves the formylation of 4-fluoro-2-methylphenyl derivatives. One common method is the Vilsmeier-Haack reaction, where 4-fluoro-2-methylbenzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro and methyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of benzaldehyde derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Structural Features Evidence Source
3-(4-Fluoro-2-methylphenyl)benzaldehyde 4-F, 2-CH₃ on phenyl ring C₁₄H₁₁FO 218.24 Fluorine (electron-withdrawing), methyl (steric bulk) -
4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzaldehyde 4-F, 3-CF₃ on phenyl ring C₁₄H₈F₄O 268.21 Trifluoromethyl (strong electron-withdrawing)
4-Hydroxy-3,5-dimethoxybenzaldehyde 4-OH, 3,5-OCH₃ C₉H₁₀O₄ 182.17 Hydroxyl and methoxy (electron-donating)
Eurotirumin (Benzaldehyde derivative) Prenyl, epoxyheptenyl, hydroxyl groups Varies ~300–350 Complex poly-substitution with natural prenylation
4-Benzyloxybenzaldehyde 4-OCH₂C₆H₅ C₁₄H₁₂O₂ 212.25 Benzyl ether (lipophilic)

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity, making the aldehyde group more reactive in nucleophilic additions .
  • Steric hindrance from methyl or trifluoromethyl groups may reduce binding efficiency in biological systems compared to smaller substituents like -OH or -OCH₃ .
  • Natural derivatives (e.g., eurotirumin) exhibit complex substitution patterns linked to antioxidative and antifungal activities .
Antimicrobial Activity:
  • 4-(Trifluoromethyl)benzaldehyde derivatives (e.g., compound 6a) show potency against Bacillus strains comparable to ampicillin .
  • Natural benzaldehydes (e.g., flavoglaucin) exhibit broad-spectrum antifungal activity due to prenyl and hydroxyl groups .
Anti-inflammatory Activity:
  • Derivatives like 3e and 4d demonstrate higher anti-inflammatory activity than standard drugs, attributed to electron-deficient aromatic systems .

Physicochemical Properties

  • Volatility: Benzaldehyde’s release profile is suppressed by π-π interactions with alcohols (e.g., 3-phenyl-1-propanol) . The target compound’s fluorine and methyl groups may reduce volatility compared to unsubstituted benzaldehyde.
  • Solubility : Polar substituents (e.g., -OH, -OCH₃) increase water solubility, while lipophilic groups (e.g., -CF₃, -CH₃) enhance organic solvent compatibility .

Biological Activity

3-(4-Fluoro-2-methylphenyl)benzaldehyde is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring, which can significantly influence its pharmacological properties, including its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 3-(4-Fluoro-2-methylphenyl)benzaldehyde is C15H13FC_{15}H_{13}F, and its structure consists of a benzaldehyde moiety substituted with a 4-fluoro-2-methylphenyl group. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Fluoro-2-methylphenyl)benzaldehyde exhibit notable antimicrobial activity. For instance, studies on related chalcones have demonstrated their effectiveness against various bacterial strains, suggesting that the structural features of such compounds can be exploited for antimicrobial applications . The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

The anticancer activity of fluorinated aromatic aldehydes has been explored in several studies. For example, compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines, including MCF-7 breast cancer cells. The mode of action typically involves apoptosis induction and inhibition of tubulin polymerization, which are crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Mechanism of Action
3-(4-Fluoro-2-methylphenyl)benzaldehydeMCF-7TBDApoptosis induction, tubulin inhibition
Chalcone DerivativeMCF-70.075Inhibition of tubulin polymerization
Chalcone DerivativeHs578T0.033Induction of apoptosis

Note: TBD indicates that specific IC50 values for 3-(4-Fluoro-2-methylphenyl)benzaldehyde are yet to be determined in current literature.

The biological activity of 3-(4-Fluoro-2-methylphenyl)benzaldehyde can be attributed to several mechanisms:

  • Formation of Schiff Bases : As an aldehyde, it can react with primary amines to form Schiff bases, which are important intermediates in various biochemical processes.
  • Oxidative Stress Induction : The compound may disrupt redox homeostasis within cells by interacting with antioxidant enzymes, leading to increased oxidative stress and subsequent cell death .
  • Interference with Cellular Signaling : The fluorinated structure can enhance binding affinity to specific molecular targets, potentially modulating signaling pathways involved in cell growth and apoptosis.

Study on Antimicrobial Activity

A study conducted on related compounds revealed that derivatives of aromatic aldehydes possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of fluorine atoms could enhance these effects due to increased hydrophobic interactions with bacterial membranes .

Study on Anticancer Activity

In vitro studies have shown that certain derivatives exhibit low toxicity towards non-cancerous cells while effectively reducing viability in cancerous cells. For example, one study reported that a structurally similar compound had an IC50 value as low as 0.075 µM against MCF-7 cells, demonstrating the potential for selective anticancer therapies .

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